1-Chloro-2,4,5-trimethylbenzene
Overview
Description
1-Chloro-2,4,5-trimethylbenzene is an aromatic compound with the molecular formula C9H11Cl. It is a derivative of trimethylbenzene, where one of the hydrogen atoms is replaced by a chlorine atom. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4,5-trimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2,4,5-trimethylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,4,5-trimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form 2,4,5-trimethylbenzene.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: Products depend on the nucleophile used, such as 2,4,5-trimethylphenol when hydroxide is the nucleophile.
Oxidation: Products include 2,4,5-trimethylbenzoic acid or 2,4,5-trimethylbenzaldehyde.
Reduction: The major product is 2,4,5-trimethylbenzene.
Scientific Research Applications
1-Chloro-2,4,5-trimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound in studies of aromatic substitution reactions and their mechanisms.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-chloro-2,4,5-trimethylbenzene in chemical reactions involves electrophilic aromatic substitution. The chlorine atom, being an electron-withdrawing group, deactivates the aromatic ring towards further electrophilic attack but directs incoming electrophiles to the ortho and para positions relative to itself. This behavior is crucial in determining the reactivity and selectivity of the compound in various chemical processes.
Comparison with Similar Compounds
- 1-Chloro-2,4-dimethylbenzene
- 1-Chloro-2,5-dimethylbenzene
- 1-Chloro-3,4-dimethylbenzene
Comparison: 1-Chloro-2,4,5-trimethylbenzene is unique due to the presence of three methyl groups and one chlorine atom, which influence its reactivity and physical properties. Compared to its dimethyl counterparts, it exhibits different substitution patterns and reactivity profiles, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
1-chloro-2,4,5-trimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-6-4-8(3)9(10)5-7(6)2/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQDRBHJSRPHEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953159 | |
Record name | 1-Chloro-2,4,5-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31053-96-0 | |
Record name | NSC60053 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60053 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Chloro-2,4,5-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-CHLORO-2,4,5-TRIMETHYLBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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